molecular formula C13H18N2O6 B5028401 6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine

6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine

Cat. No. B5028401
M. Wt: 298.29 g/mol
InChI Key: SMOCAIOGNVIDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine is a chemical compound that belongs to the class of glycosidase inhibitors. It is a potent inhibitor of alpha-mannosidase II, an enzyme responsible for the processing of glycoproteins. The compound has gained significant attention in scientific research due to its potential applications in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine is based on its ability to inhibit alpha-mannosidase II. This enzyme is responsible for the processing of glycoproteins, which are essential for cell signaling and communication. By inhibiting this enzyme, the compound disrupts the glycosylation process, leading to the accumulation of misfolded proteins and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine have been extensively studied. The compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the replication of viruses. It has also been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments include its potency, specificity, and ease of synthesis. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine. One direction is to explore its potential applications in the treatment of genetic disorders, such as lysosomal storage diseases. Another direction is to investigate its mechanism of action in more detail, including its effect on the glycosylation process and the unfolded protein response. Additionally, the compound could be modified to improve its solubility and reduce its toxicity, making it more suitable for clinical use.

Synthesis Methods

The synthesis of 6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine involves several steps. The starting material is mannose, which is converted to the corresponding azide derivative. The azide is then reduced to the amine, which is subsequently protected with a benzyl group. The benzyl group is then removed, and the resulting amine is coupled with 2-methyl-4-nitrophenyl isocyanate to yield the final product.

Scientific Research Applications

6-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-L-mannopyranosylamine has been extensively studied for its potential applications in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, viral infections, and genetic disorders. It has been found to inhibit the growth of cancer cells and reduce the replication of viruses.

properties

IUPAC Name

2-methyl-6-(2-methyl-4-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-6-5-8(15(19)20)3-4-9(6)14-13-12(18)11(17)10(16)7(2)21-13/h3-5,7,10-14,16-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOCAIOGNVIDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=C(C=C(C=C2)[N+](=O)[O-])C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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